molecular formula C27H19NO6 B1381453 2,4,6-Tris(4-carboxyphenyl)aniline CAS No. 1414662-67-1

2,4,6-Tris(4-carboxyphenyl)aniline

Cat. No.: B1381453
CAS No.: 1414662-67-1
M. Wt: 453.4 g/mol
InChI Key: SJZOGPUPSBNNTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Tris(4-carboxyphenyl)aniline is a useful research compound. Its molecular formula is C27H19NO6 and its molecular weight is 453.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Cellular Effects

2,4,6-Tris(4-carboxyphenyl)aniline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of reactive oxygen species (ROS), which play a crucial role in cell signaling and homeostasis . By interacting with mitochondrial biomolecules, this compound can affect mitochondrial function and cellular energy metabolism . These interactions can lead to changes in gene expression and cellular responses to oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its structural integrity and activity over extended periods, making it suitable for long-term applications in biochemical research . Its degradation products and their potential effects on cellular function need to be further investigated .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form metal-organic frameworks also affects its transport and distribution, potentially enhancing its targeting and delivery to specific cellular sites .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s interactions with mitochondrial biomolecules suggest its localization within mitochondria, where it can affect mitochondrial function and cellular energy metabolism

Properties

IUPAC Name

4-[4-amino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19NO6/c28-24-22(16-3-9-19(10-4-16)26(31)32)13-21(15-1-7-18(8-2-15)25(29)30)14-23(24)17-5-11-20(12-6-17)27(33)34/h1-14H,28H2,(H,29,30)(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZOGPUPSBNNTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)C3=CC=C(C=C3)C(=O)O)N)C4=CC=C(C=C4)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2,4,6-Tris(4-carboxyphenyl)aniline contribute to its sensing capabilities?

A1: this compound (BTB-NH2) possesses key structural features that make it suitable for sensing applications.

  • Carboxylic Acid Groups: The three carboxylic acid groups can participate in hydrogen bonding, allowing the molecule to interact with analytes like metal ions [, ]. These groups can also be utilized for further functionalization, as seen in the post-synthetic modification to create NA@Zr-BTB/F/R [].
  • Aromatic Core: The central aniline ring provides a conjugated system capable of absorbing and emitting light, facilitating fluorescence-based sensing mechanisms [].
  • Potential for Porosity: BTB-NH2 can self-assemble into hydrogen-bonded organic frameworks (HOFs) []. These HOFs exhibit porosity, creating a large surface area for analyte interaction and enhancing sensing capabilities.

Q2: What specific examples of this compound-based sensors are described in the research, and what makes them unique?

A2: The research highlights two key examples of BTB-NH2 employed in sensor development:

  • NA@Zr-BTB/F/R for Mitochondrial Dysregulation: This nanoscale metal-organic layer (nMOL) leverages the metal-binding properties of BTB-NH2 by incorporating it into a Zr-based framework []. Further functionalization with a glutathione-selective molecule (NA) and pH-sensitive fluorophores (F and R) enables ratiometric sensing of both glutathione and pH changes within mitochondria, offering insights into mitochondrial dysregulation [].
  • HOF-BTB-NH2 for Ion and Dopamine Detection: BTB-NH2 self-assembles into a porous HOF-BTB-NH2 structure []. This material exhibits high sensitivity and selectivity for specific ions like Cu2+ and CO32-, demonstrating its potential for environmental monitoring []. Additionally, HOF-BTB-NH2 effectively detects dopamine, a critical neurotransmitter, showcasing its promise for biosensing applications [].

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